molecular formula C30H38N6O B12397887 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

Cat. No.: B12397887
M. Wt: 498.7 g/mol
InChI Key: PDTKGMUEAPACDB-VHYCJAOWSA-N
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Description

4-(3,8-diazabicyclo[321]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a bicyclic ring system, a naphthalene moiety, and a pyrrolidine group

Preparation Methods

The synthesis of 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the bicyclic ring system, followed by the introduction of the naphthalene and pyrrolidine groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying cellular processes.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic ring system and other functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine stands out due to its unique combination of structural features. Similar compounds include those with bicyclic ring systems or naphthalene moieties, but they may lack the specific functional groups that confer the unique properties of this compound.

Properties

Molecular Formula

C30H38N6O

Molecular Weight

498.7 g/mol

IUPAC Name

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C30H38N6O/c1-20-6-3-7-21-8-4-10-27(28(20)21)35-15-13-25-26(18-35)32-30(37-19-24-9-5-14-34(24)2)33-29(25)36-22-11-12-23(36)17-31-16-22/h3-4,6-8,10,22-24,31H,5,9,11-19H2,1-2H3/t22?,23?,24-/m0/s1

InChI Key

PDTKGMUEAPACDB-VHYCJAOWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5C6CCC5CNC6)OC[C@@H]7CCCN7C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5C6CCC5CNC6)OCC7CCCN7C

Origin of Product

United States

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